(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Description
This compound appears to be a complex organic molecule with several functional groups. It contains a dipyridopyrimidine core, which is a type of heterocyclic compound (compounds that contain rings that are not exclusively carbon) often found in pharmaceuticals and other biologically active compounds.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, typically, such complex molecules are synthesized in multiple steps, each introducing a new functional group or building block.Molecular Structure Analysis
The molecule contains several interesting features, including a benzoyl group, an imino group, and a carboxylate ester. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. However, the presence of the imino group and the carboxylate ester suggests it could participate in condensation reactions, among others.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carboxylate could make the compound more water-soluble.Safety And Hazards
Without specific information, it’s hard to say for sure, but as with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for this compound would likely depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy or reducing side effects.
properties
IUPAC Name |
ethyl 6-(3-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O5/c1-3-35-25(33)19-15-18-21(27-20-10-4-5-11-29(20)24(18)32)30(12-7-13-34-2)22(19)28-23(31)16-8-6-9-17(26)14-16/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDJAHPOJAWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Cl)CCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate |
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